![molecular formula C14H17NO5 B1352728 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione CAS No. 75001-08-0](/img/structure/B1352728.png)
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione
Overview
Description
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . This compound is known for its unique structure, which includes an isoindole-1,3-dione core linked to a hydroxyethoxy ethyl chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione typically involves the reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol with potassium phthalimide . The reaction proceeds under mild conditions, usually at room temperature, and involves the substitution of the chlorine atom with the phthalimide group, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
Uniqueness
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, one-pot reactions using phthalic anhydride derivatives and ethylene glycol-based precursors under reflux conditions with glacial acetic acid as a catalyst have been reported to yield ~26–37% . Key variables include temperature control (80–120°C), solvent selection (e.g., n-propanol or ethanol), and stoichiometric ratios of aminoethyl intermediates to phthalic anhydride. Purification via column chromatography with ethyl acetate/hexane mixtures is recommended .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming proton environments and carbon frameworks. Peaks near δ 3.5–4.5 ppm (ethylene oxide chain protons) and δ 7.6–8.1 ppm (isoindole aromatic protons) are diagnostic .
- X-ray Crystallography : Provides absolute conformation validation. The isoindole-1,3-dione moiety exhibits planar geometry, with ethylene glycol chains adopting gauche conformations .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 392.16 for C18H20N2O6) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results for this compound?
- Methodological Answer : Cross-validation is critical:
- Compare experimental NMR shifts (e.g., aromatic proton environments) with density functional theory (DFT)-calculated chemical shifts. Deviations >0.5 ppm may indicate solvent effects or conformational flexibility .
- Use X-ray crystallography to resolve ambiguities in stereochemistry or hydrogen bonding interactions .
- Replicate synthesis under controlled conditions to rule out impurities, as byproducts (e.g., unreacted phthalic anhydride) can skew spectral data .
Q. What experimental design principles apply to studying the environmental fate of this compound?
- Methodological Answer :
- Long-Term Partitioning Studies : Assess abiotic degradation (hydrolysis, photolysis) under varying pH (3–10) and UV exposure using HPLC-MS for quantification .
- Biotic Transformation Assays : Use soil microcosms or activated sludge to evaluate microbial degradation pathways. Monitor metabolites via LC-QTOF-MS .
- Ecotoxicity Testing : Apply OECD guidelines for Daphnia magna or algal growth inhibition assays. Correlate toxicity with logP values (predicted ~1.5–2.0) to assess bioaccumulation potential .
Q. How do structural modifications (e.g., varying ethylene glycol chain length or substituents) impact physicochemical properties and bioactivity?
- Methodological Answer :
- Chain Length Effects : Increasing ethylene glycol units enhances hydrophilicity (logP decreases by ~0.5 per unit) and solubility (>50 mg/mL in water for tetra-ethylene glycol derivatives). This improves drug delivery efficiency but may reduce membrane permeability .
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, chloro) on the isoindole ring increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. For example, 4-fluoro derivatives show 20% higher coupling efficiency in peptide conjugation assays .
- Activity Correlation : Use QSAR models to link structural descriptors (polar surface area, H-bond donors) to biological endpoints (e.g., enzyme inhibition IC50) .
Q. What strategies mitigate challenges in synthesizing derivatives with complex ethylene glycol spacers?
- Methodological Answer :
- Protection-Deprotection : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers during coupling reactions to prevent side-chain oxidation .
- Microwave-Assisted Synthesis : Reduces reaction time for ethylene glycol chain elongation from 24 hours to 2–4 hours, improving yield by 15–20% .
- Purification Optimization : Use size-exclusion chromatography (SEC) for high-molecular-weight PEGylated derivatives to separate oligomers .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-6-8-20-10-9-19-7-5-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,16H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEZLQRARQJFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457030 | |
Record name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-08-0 | |
Record name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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